(RS)-Carbocisteine

Catalog No.
S794863
CAS No.
638-23-3
M.F
C5H9NO4S
M. Wt
179.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(RS)-Carbocisteine

CAS Number

638-23-3

Product Name

(RS)-Carbocisteine

IUPAC Name

2-amino-3-(carboxymethylsulfanyl)propanoic acid

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)

InChI Key

GBFLZEXEOZUWRN-UHFFFAOYSA-N

SMILES

Array

solubility

1.6g/L

Synonyms

3-(Carboxymethylthio)alanine, Carbocysteine, Carbocysteine, L Isomer, Carbocysteine, L-Isomer, L-Isomer Carbocysteine, Mucodine, Mucodyne, Mukodin, Rhinathiol, S Carboxymethylcysteine, S-(Carboxymethyl)-L-cysteine, S-Carboxymethylcysteine, Thiodril

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)SCC(=O)O

The exact mass of the compound Carbocisteine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine. It belongs to the ontological category of L-cysteine thioether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiseborrhoeic; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

(RS)-Carbocisteine (CAS 638-23-3), commonly referred to as S-carboxymethylcysteine, is a highly stable thioether derivative of L-cysteine widely procured as a mucoactive active pharmaceutical ingredient (API) and a specialized biochemical precursor. Unlike free thiols, the sulfur atom in carbocisteine is alkylated, which prevents the formation of unwanted disulfide bonds and significantly enhances its solid-state shelf life. In its baseline crystalline form, the compound exhibits a melting point with decomposition between 204 °C and 207 °C and is practically insoluble in neutral aqueous media (approximately 1.6 g/L at room temperature)[1]. Because it contains both a carboxylic acid and an amino group, it readily dissolves in dilute mineral acids and alkali hydroxides, a property that dictates its downstream formulation parameters and industrial processing workflows [1].

Substituting (RS)-Carbocisteine with cheaper or more common thiol-based alternatives like N-acetylcysteine (NAC) or unmodified L-cysteine introduces severe processing and formulation liabilities. Free L-cysteine rapidly oxidizes to cystine in aqueous environments, leading to irreversible precipitation and batch failure in liquid formulations [1]. While NAC is a common in-class substitute, its free sulfhydryl group makes it highly susceptible to oxidative degradation and imparts a strong, objectionable sulfurous odor that requires complex, costly taste-masking in oral dosage forms [2]. Carbocisteine’s stable thioether linkage completely bypasses these issues, offering superior solid-state stability, zero sulfurous off-gassing, and predictable processing behavior, making it the strict requirement for odor-sensitive oral solid dose (OSD) manufacturing and long shelf-life formulations [2].

Aqueous Solubility Enhancement via Controlled Salt Formation

The baseline aqueous solubility of free acid Carbocisteine is exceptionally low (0.16%, or 1.6 g/L), which severely limits direct liquid formulation [1]. However, quantitative processing data demonstrates that reacting Carbocisteine with sodium hydroxide at a strict 1:1 molar ratio converts the compound into a highly soluble sodium salt, increasing its aqueous solubility to over 5% (a >30-fold enhancement) [1]. This controlled salt formation is a mandatory procurement consideration, as buyers must either source the free acid for solid dosage forms or plan for in-situ alkalization when manufacturing liquid syrups or ampoules.

Evidence DimensionAqueous Solubility
Target Compound DataCarbocisteine sodium salt (>50 g/L or >5%)
Comparator Or BaselineFree acid Carbocisteine (1.6 g/L or 0.16%)
Quantified Difference>30-fold increase in solubility
ConditionsAqueous solution, 1:1 molar ratio with NaOH, room temperature

Buyers formulating liquid solutions must account for this solubility threshold by either procuring pre-formed salts or integrating an alkalization step into their manufacturing workflow.

High-Yield Synthesis and Impurity Reduction in Modern Manufacturing

The commercial viability of Carbocisteine heavily depends on the synthesis route from L-cysteine and chloroacetic acid. Traditional batch ceramic reactor methods often yield only 65–80% due to side reactions and inefficient crystallization [1]. Modern optimized one-pot synthesis methods, which utilize precise pH adjustment (pH 2.3–3.0) with NaOH after activated carbon decolorization, achieve isolated yields of 94.1% to 96.7% [1]. This quantitative improvement in yield is accompanied by a drastic reduction in residual chloroacetic acid and unreacted cysteine impurities, directly impacting the cost-efficiency and quality control burden for bulk API buyers [1].

Evidence DimensionAPI Synthesis Yield
Target Compound DataOptimized one-pot crystallization (94.1% - 96.7% yield)
Comparator Or BaselineTraditional batch synthesis (65% - 80% yield)
Quantified Difference~15-30% absolute increase in product yield
ConditionspH 2.3-3.0 crystallization, controlled temperature (20-30 °C)

Procuring Carbocisteine from manufacturers utilizing optimized one-pot methods guarantees higher purity profiles and lower residual toxicity, reducing downstream QA/QC rejections.

Thermal and Oxidative Stability During Moist Heat Sterilization

Carbocisteine aqueous solutions are highly susceptible to oxidation during industrial moist heat sterilization (100–115 °C for 10–30 minutes), often degrading and shifting from clear to a yellowish-brown color [1]. Quantitative formulation studies show that integrating specific stabilizer combinations (such as 0.01-0.1% chitosan with sodium pyrosulfite or sodium acetate) completely halts this thermal oxidation, maintaining the solution's clear, light-yellow profile and API assay integrity[1]. For procurement teams, this dictates that raw Carbocisteine intended for sterile liquids must be co-procured with validated antioxidant excipients to survive standard pharmaceutical sterilization protocols [1].

Evidence DimensionColor and API Stability Post-Sterilization
Target Compound DataCarbocisteine + Stabilizers (Remains clear/light yellow, API intact)
Comparator Or BaselineUnstabilized Carbocisteine (Turns yellowish-brown, oxidative degradation)
Quantified DifferenceComplete prevention of thermal oxidation
ConditionsMoist heat sterilization at 100–115 °C for 10–30 minutes

Ensures that liquid formulations utilizing this API can withstand mandatory industrial sterilization without failing visual or chemical quality control parameters.

Clinical Efficacy Benchmarking vs. N-Acetylcysteine for API Portfolio Selection

When selecting an API for respiratory portfolios, Carbocisteine demonstrates distinct quantitative advantages over N-acetylcysteine (NAC) in specific clinical endpoints. In network meta-analyses of COPD exacerbation prevention, Carbocisteine (1500 mg/day) consistently reduced the total number of exacerbations (RR ~0.75) and improved quality of life scores (-6.29 SGRQ)[1]. While high-dose NAC (1200 mg/day) also shows efficacy, standard doses of NAC (600 mg/day) often fail to separate from placebo in reducing exacerbation rates[1]. This makes Carbocisteine a highly reliable API choice for pharmaceutical manufacturers targeting chronic bronchitis and COPD maintenance therapies, particularly in Asian markets where it has shown exceptionally strong responder rates [1].

Evidence DimensionExacerbation Rate Reduction (COPD)
Target Compound DataCarbocisteine 1500 mg/day (Significant reduction, RR ~0.75)
Comparator Or BaselineStandard NAC 600 mg/day (Often equivalent to placebo in total exacerbation reduction)
Quantified DifferenceSuperior consistency in exacerbation prevention at standard therapeutic doses
ConditionsLong-term maintenance therapy in stable COPD patients

Drives strategic API procurement for pharmaceutical companies looking to formulate reliable, high-efficacy respiratory maintenance drugs over generic NAC.

Solid Oral Dosage (OSD) Mucolytics

Due to its thioether stability and lack of sulfurous odor, Carbocisteine is the optimal choice for chewable tablets, hard capsules, and dry powder sachets where patient compliance and long shelf-life are critical [1].

Sterile Respiratory Syrups and Ampoules

When formulated as a sodium salt and paired with appropriate antioxidants, it serves as a highly effective, soluble API for liquid expectorants requiring moist heat sterilization[2].

Cosmetic Hair Modification

Utilized as a mild, non-damaging reducing agent in hair care formulations, offering a safer alternative to harsh thioglycolates for structural keratin modification .

Biochemical and Peptide Synthesis

Acts as a stable, S-alkylated cysteine building block in specialized peptide synthesis, preventing unwanted disulfide cross-linking during complex chain assembly [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

179.02522894 Da

Monoisotopic Mass

179.02522894 Da

Boiling Point

417.3±45.0 °C at 760 mmHg

Heavy Atom Count

11

Application

Respiratory tract disorders

Appearance

Solid powder

Melting Point

204 - 207 °C

UNII

4252LRM78Q

Sequence

H-Cys(carboxymethyl)-OH

Related CAS

29433-95-2

Drug Indication

Carbocisteine is indicated over the counter and in prescription formulas to clear airway secretions in conditions associated with increased mucus.

MeSH Pharmacological Classification

Expectorants

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CB - Mucolytics
R05CB03 - Carbocisteine

Mechanism of Action

The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation.

Other CAS

29433-95-2
638-23-3

Absorption Distribution and Excretion

Carbocisteine is rapidly absorbed in the gastrointestinal tract when taken orally with peak serum concentrations achieved within 1 to 1.7 hours.
About 30% to 60% of an orally administered dose is detected unchanged in the urine.
Carbocisteine penetrates well into the lung and bronchial secretions.
Clearance information for carbocisteine is not readily available in the literature.

Metabolism Metabolites

Metabolic pathways for carbocisteine include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive carbocisteine derivatives. Significant variability exists in metabolism due to genetic polymorphism in sulfoxidation capacity. Two cytosolic enzymes are responsible for the metabolism of carbocisteine: cysteine dioxygenase and phenylalanine 4-hydroxylase. Reduced metabolism can cause increased exposure to carbocisteine, explaining variable clinical response between patients who may polymorphisms affecting the enzymes responsible for carbocisteine metabolism. It is generally accepted that sulfodixation is the main metabolic pathway of carbocisteine, however, one group of researchers found a novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC). No cysteinyl sulfoxide metabolites were found in the urine of patients taking carbocisteine in this study.

Wikipedia

Carbocisteine

Biological Half Life

The plasma half-life of carbicostine is 1.33 hours.

Use Classification

Cosmetics -> Antiseborrhoeic; Skin conditioning

General Manufacturing Information

L-Cysteine, S-(carboxymethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Alibasic E, Skopljak A, Cengic A, Krstovic G, Trifunovic N, Catic T, Kapo B, Mehic M, Hadzimuratovic A: Efficacy of carbocisteine in the treatment of chronic obstructive pulmonary disease and impact on the quality of life. Med Glas (Zenica). 2017 Aug 1;14(2):182-188. doi: 10.17392/906-17. [PMID:28786969]
Hooper C, Calvert J: The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease. Int J Chron Obstruct Pulmon Dis. 2008;3(4):659-69. [PMID:19281081]
Mallet P, Mourdi N, Dubus JC, Bavoux F, Boyer-Gervoise MJ, Jean-Pastor MJ, Chalumeau M: Respiratory paradoxical adverse drug reactions associated with acetylcysteine and carbocysteine systemic use in paediatric patients: a national survey. PLoS One. 2011;6(7):e22792. doi: 10.1371/journal.pone.0022792. Epub 2011 Jul 27. [PMID:21818391]
Gregory WL, James OF, Turner I, Meese CO, Idle JR: Re-evaluation of the metabolism of carbocisteine in a British white population. Pharmacogenetics. 1993 Oct;3(5):270-4. doi: 10.1097/00008571-199310000-00007. [PMID:8287066]
Yoshida M, Nakayama K, Yasuda H, Kubo H, Kuwano K, Arai H, Yamaya M: Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells. Respirology. 2009 Sep;14(7):1027-34. doi: 10.1111/j.1440-1843.2009.01594.x. Epub 2009 Aug 2. [PMID:19664007]
Hofmann U, Eichelbaum M, Seefried S, Meese CO: Identification of thiodiglycolic acid, thiodiglycolic acid sulfoxide, and (3-carboxymethylthio)lactic acid as major human biotransformation products of S-carboxymethyl-L-cysteine. Drug Metab Dispos. 1991 Jan-Feb;19(1):222-6. [PMID:1673403]
Prasanta Raghab Mohapatra, Deepak Aggarwal: Carbocisteine for acute exacerbations of COPD . 2008 Nov 8;372(9650):1630-1631.
Balsamo R, Lanata L, Egan CG: Mucoactive drugs. Eur Respir Rev. 2010 Jun;19(116):127-33. doi: 10.1183/09059180.00003510. [PMID:20956181]
Wang W, Guan WJ, Huang RQ, Xie YQ, Zheng JP, Zhu SX, Chen M, Zhong NS: Carbocisteine attenuates TNF-alpha-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-kappaB and ERK1/2 MAPK signaling pathways. Acta Pharmacol Sin. 2016 May;37(5):629-36. doi: 10.1038/aps.2015.150. Epub 2016 Mar 21. [PMID:26997568]
Yamaya M, Nomura K, Arakawa K, Nishimura H, Lusamba Kalonji N, Kubo H, Nagatomi R, Kawase T: Increased rhinovirus replication in nasal mucosa cells in allergic subjects is associated with increased ICAM-1 levels and endosomal acidification and is inhibited by L-carbocisteine. Immun Inflamm Dis. 2016 Apr 15;4(2):166-181. doi: 10.1002/iid3.102. eCollection 2016 Jun. [PMID:27957326]
Devine JF: Chronic obstructive pulmonary disease: an overview. Am Health Drug Benefits. 2008 Sep;1(7):34-42. [PMID:25126252]
Medici TC, Radielovic P: Effects of drugs on mucus glycoproteins and water in bronchial secretion. J Int Med Res. 1979;7(5):434-42. doi: 10.1177/030006057900700518. [PMID:40841]
NPRA Product Information: Mucoprom (carbocisteine/promethazine hydrochloride) oral syrup
Medicines UK: Carbocisteine 250 mg/ 5 ml syrup
Toronto Research Chemical MSDS: Carbocisteine
NIH StatPearls: Mucolytic Medications
NHS UK: Carbocisteine
NIH Stat Pearls: Chronic Obstructive Pulmonary Disease (COPD)
FDA Thailand: LOVISCOL INFANT (Carbocisteine) oral drops
INVIMA information: PEDIALAB® 50 mg/ 1 mL (carbocisteine) oral solution
FDA Thailand: CARBOCTER (carbocisteine) oral tablet

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